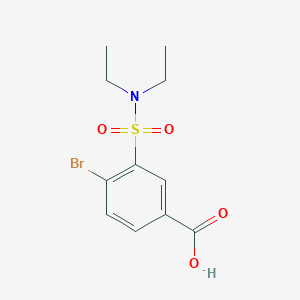

4-Bromo-3-diethylsulfamoylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-(diethylsulfamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO4S/c1-3-13(4-2)18(16,17)10-7-8(11(14)15)5-6-9(10)12/h5-7H,3-4H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAOALAOZSAFEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 3 Diethylsulfamoylbenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-Bromo-3-diethylsulfamoylbenzoic acid, two primary disconnections are considered: the carbon-sulfur (C-S) bond of the sulfamoyl group and the carbon-bromine (C-Br) bond.

Pathway A: Disconnection of the C-S bond. This disconnection leads to 4-bromobenzoic acid and a diethylamine-sulfonyl synthon. The forward reaction corresponding to this strategy involves the sulfonation of 4-bromobenzoic acid, followed by conversion to a sulfonyl chloride and subsequent amidation with diethylamine (B46881). This is generally the preferred route. The directing effects of the carboxyl and bromo groups on the 4-bromobenzoic acid precursor guide the incoming sulfonyl group to the desired 3-position.

Pathway B: Disconnection of the C-Br bond. This pathway initially breaks the C-Br bond, suggesting 3-diethylsulfamoylbenzoic acid as the key intermediate. The forward reaction would then be the bromination of this intermediate. However, this route is less synthetically viable. Both the carboxylic acid and the diethylsulfamoyl groups are meta-directing. Therefore, electrophilic bromination of 3-diethylsulfamoylbenzoic acid would direct the incoming bromine atom to the 5-position, relative to the carboxyl group, yielding an undesired isomer.

Based on this analysis, the most logical synthetic strategy proceeds via Pathway A, starting with 4-bromobenzoic acid.

Precursor Synthesis and Functional Group Interconversions

The synthesis begins with the preparation of precursors and the sequential installation of the required functional groups onto the benzene (B151609) ring.

The key precursor for the most efficient synthesis is 4-bromobenzoic acid. Benzoic acid itself can be brominated via electrophilic aromatic substitution. However, the carboxyl group is a deactivating, meta-directing group. Direct bromination of benzoic acid would yield primarily 3-bromobenzoic acid.

Therefore, 4-bromobenzoic acid is more commonly synthesized from precursors where the regiochemistry can be controlled. Common methods include:

Oxidation of p-Bromotoluene: A reliable method involves the oxidation of the methyl group of p-bromotoluene. google.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can effectively convert the methyl group to a carboxylic acid, yielding 4-bromobenzoic acid with high purity. quora.commasterorganicchemistry.com

Sandmeyer Reaction: Starting from p-toluidine, a Sandmeyer reaction can be employed. The amino group is first diazotized with nitrous acid, and the resulting diazonium salt is then treated with a copper(I) bromide solution to install the bromo group. The final step is the oxidation of the methyl group as described above.

With 4-bromobenzoic acid as the starting material, the next crucial step is the introduction of the diethylsulfamoyl group at the 3-position. This is typically achieved in a two-step sequence: chlorosulfonation followed by amidation.

Chlorosulfonation is an electrophilic aromatic substitution reaction that introduces a chlorosulfonyl (-SO2Cl) group onto the aromatic ring. For the synthesis of this compound, the precursor 4-bromobenzoic acid is treated with an excess of chlorosulfonic acid (ClSO3H). google.com

The reaction proceeds as follows: BrC₆H₄COOH + 2 ClSO₃H → BrC₆H₃(SO₂Cl)COOH + H₂SO₄ + HCl

In this reaction, the carboxylic acid and the bromine atom direct the incoming electrophile. The ortho, para-directing bromo group and the meta-directing carboxyl group work in concert to favor substitution at the position ortho to the bromine and meta to the carboxyl group, which is the C-3 position. The reaction is typically performed at elevated temperatures. google.com The resulting intermediate is 4-bromo-3-(chlorosulfonyl)benzoic acid.

The highly reactive 4-bromo-3-(chlorosulfonyl)benzoic acid intermediate is then reacted with diethylamine ((CH₃CH₂)₂NH) to form the desired sulfonamide. This is a nucleophilic acyl substitution reaction where the nitrogen atom of diethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) generated during the reaction. An excess of diethylamine can serve as both the nucleophile and the base. The reaction mixture is often cooled initially due to the exothermic nature of the reaction. google.com

BrC₆H₃(SO₂Cl)COOH + 2 (CH₃CH₂)₂NH → BrC₆H₃(SO₂N(CH₂CH₃)₂)COOH + (CH₃CH₂)₂NH₂⁺Cl⁻

After the reaction is complete, the final product, this compound, is typically isolated by acidification of the reaction mixture, which causes the product to precipitate out of the aqueous solution. google.com

Introduction of the Sulfamoyl Group: Sulfonation and Amination Routes

Optimization of Reaction Conditions

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing reaction time and the formation of byproducts. Key parameters for optimization in the synthesis of this compound include temperature, reactant stoichiometry, and reaction time.

For the chlorosulfonation step , the amount of chlorosulfonic acid and the reaction temperature are crucial. Using a significant excess of chlorosulfonic acid helps to drive the reaction to completion. The temperature must be carefully controlled; insufficient heat may lead to a sluggish or incomplete reaction, while excessive temperatures can increase the formation of undesired side products.

For the amidation step , the stoichiometry of diethylamine is a key variable. At least two equivalents of the amine are required: one to act as the nucleophile and one to act as a base to neutralize the HCl byproduct. Using a larger excess can help to ensure the complete consumption of the sulfonyl chloride intermediate. Temperature control is also important to manage the exothermicity of the reaction.

The following interactive table illustrates hypothetical optimization data for the amidation step, showing how changes in reaction parameters can influence the outcome.

| Entry | Equivalents of Diethylamine | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2.1 | 0 | 4 | 75 |

| 2 | 2.1 | 25 | 2 | 80 |

| 3 | 2.5 | 0 | 4 | 88 |

| 4 | 2.5 | 25 | 2 | 92 |

| 5 | 3.0 | 25 | 2 | 93 |

This table is illustrative and represents typical trends in reaction optimization. As shown, increasing the equivalents of diethylamine and conducting the reaction at room temperature (25°C) can lead to higher yields in a shorter amount of time. researchgate.net

Catalyst Systems and Their Influence on Reaction Efficiency

The initial chlorosulfonylation of 4-bromobenzoic acid is often carried out using chlorosulfonic acid. This reaction is a type of electrophilic aromatic substitution where chlorosulfonic acid acts as both the reagent and the solvent. The efficiency of this step is highly dependent on the reaction conditions rather than a specific catalyst system, as the reagent itself is highly reactive.

The subsequent reaction of 4-bromo-3-(chlorosulfonyl)benzoic acid with diethylamine to form the sulfonamide bond does not typically require a catalyst. However, the reaction is base-mediated to neutralize the hydrochloric acid generated. The choice of base can influence the reaction rate and yield. Common bases include tertiary amines like triethylamine (B128534) or inorganic bases such as sodium carbonate.

While not directly catalytic, the use of phase-transfer catalysts could potentially enhance reaction efficiency in biphasic systems, although this is not a commonly cited method for this specific synthesis.

Solvent Effects and Reaction Kinetics

The choice of solvent plays a critical role in both steps of the synthesis. In the chlorosulfonylation step, an excess of chlorosulfonic acid often serves as the solvent. Alternatively, inert solvents that are resistant to sulfonation, such as chlorinated hydrocarbons, can be used, although this is less common.

For the reaction of 4-bromo-3-(chlorosulfonyl)benzoic acid with diethylamine, the selection of a suitable solvent is crucial to facilitate the reaction and ensure good yields. Aprotic solvents are generally preferred to avoid hydrolysis of the sulfonyl chloride intermediate. Dichloromethane, tetrahydrofuran, and N,N-dimethylformamide (DMF) are commonly employed. The reaction kinetics are influenced by the solvent's polarity and its ability to dissolve the reactants. The reaction is typically rapid upon the addition of the amine to the sulfonyl chloride.

Recent advancements in green chemistry have explored the use of water as a solvent for sulfonamide synthesis. In such cases, the reaction is often carried out under pH control, using a base like sodium carbonate to maintain the desired pH and scavenge the generated acid.

Temperature and Pressure Optimization for Enhanced Yields

Temperature control is a key parameter for optimizing the yield and purity of this compound. The initial chlorosulfonylation of 4-bromobenzoic acid is an exothermic reaction and is typically performed at low temperatures, often starting at 0°C and then gradually warming to a specific temperature to ensure complete reaction while minimizing side-product formation.

The subsequent reaction with diethylamine is also generally conducted at controlled temperatures, often starting at 0°C and then allowing the reaction to proceed at room temperature. Maintaining a lower temperature helps to control the exothermic nature of the reaction and prevent the degradation of reactants or products. The reaction is typically carried out at atmospheric pressure.

The following table summarizes typical reaction conditions for the synthesis of related sulfonated benzoic acids, which can be inferred to be applicable to the synthesis of the target compound.

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Yield (%) |

| 4-Chlorobenzoic acid | Chlorosulfonic acid | None (excess reagent) | 130 | Not specified |

| 4-Bromo-3-(chlorosulfonyl)benzoic acid | Aqueous methylamine | Water | Room Temperature | Not specified |

| 4-Bromo-3-(chlorosulfonyl)benzoic acid | Aqueous ethylamine | Water | Room Temperature | Not specified |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process.

Atom Economy and Reaction Efficiency

The concept of atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. The synthesis of this compound involves a substitution reaction where a chlorine atom on the sulfonyl chloride is replaced by a diethylamino group.

Use of Benign Solvents and Reagents

A key focus of green chemistry is the replacement of hazardous solvents with more environmentally friendly alternatives. Traditional syntheses of sulfonamides often use chlorinated solvents like dichloromethane.

Recent research has demonstrated the feasibility of conducting sulfonamide synthesis in water. This approach significantly reduces the environmental footprint of the synthesis. The use of water as a solvent is particularly attractive as it is non-toxic, non-flammable, and readily available. In these aqueous methods, an inorganic base like sodium carbonate is often used to neutralize the acid formed during the reaction, which is a more benign choice than some organic bases.

Furthermore, efforts in green chemistry also focus on using less hazardous reagents. While chlorosulfonic acid is a corrosive and hazardous reagent, alternative methods for the synthesis of sulfonyl chlorides are being explored, though their application to this specific synthesis is not yet widely reported.

The following table highlights some green chemistry approaches in sulfonamide synthesis.

| Green Approach | Solvent | Base | Key Advantage |

| Aqueous Synthesis | Water | Sodium Carbonate | Avoids hazardous organic solvents. |

| Solvent-free reaction | None | Solid base (e.g., K2CO3) | Eliminates solvent waste. |

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 3 Diethylsulfamoylbenzoic Acid

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. For 4-bromo-3-diethylsulfamoylbenzoic acid, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the diethylsulfamoyl and carboxylic acid groups.

The aromatic region would display a characteristic splitting pattern for the three protons on the substituted benzene (B151609) ring. Based on the substituent effects, the proton environments are distinct. The proton at the C2 position, being ortho to both the electron-withdrawing carboxylic acid and sulfamoyl groups, is expected to be the most deshielded, appearing at the lowest field. The proton at C6, ortho to the bromine atom, and the proton at C5, situated between the bromine and sulfamoyl groups, would resonate at higher fields. The expected coupling constants (J-values) would be informative, with ortho-coupling (³J) typically in the range of 7-9 Hz and meta-coupling (⁴J) being smaller, around 2-3 Hz.

The diethylsulfamoyl group would present a quartet for the methylene (B1212753) protons (-CH₂-) due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃) from coupling with the methylene protons. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet, often at a very downfield chemical shift (δ > 10 ppm), and its position can be sensitive to solvent and concentration. ucl.ac.uk

Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic H (C2) | 8.2 - 8.5 | d | ~2 Hz (meta) |

| Aromatic H (C5) | 7.8 - 8.1 | dd | ~8-9 Hz (ortho), ~2 Hz (meta) |

| Aromatic H (C6) | 7.9 - 8.2 | d | ~8-9 Hz (ortho) |

| -CH₂- (diethylsulfamoyl) | 3.3 - 3.6 | q | ~7 Hz |

| -CH₃ (diethylsulfamoyl) | 1.1 - 1.4 | t | ~7 Hz |

| -COOH | > 10 | br s | - |

Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected.

The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing in the range of 165-175 ppm. The aromatic carbons will resonate between 120 and 150 ppm, with their specific shifts influenced by the attached substituents. The carbon atom attached to the bromine (C4) will have its chemical shift influenced by the heavy atom effect. The carbons of the diethylsulfamoyl group, the methylene (-CH₂-) and methyl (-CH₃) carbons, will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 165 - 175 |

| Aromatic C1 | 130 - 135 |

| Aromatic C2 | 125 - 130 |

| Aromatic C3 | 138 - 142 |

| Aromatic C4 | 120 - 125 |

| Aromatic C5 | 132 - 136 |

| Aromatic C6 | 128 - 132 |

| -CH₂- (diethylsulfamoyl) | 40 - 45 |

| -CH₃ (diethylsulfamoyl) | 12 - 15 |

Note: These are predicted values based on data from similar structures and established substituent chemical shift increments. fiu.edudocbrown.info

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and elucidating the connectivity and spatial relationships within the molecule. wikipedia.org

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show a correlation between the aromatic protons that are ortho or meta to each other, and between the methylene and methyl protons of the diethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated aromatic carbons and the carbons of the diethylsulfamoyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying the quaternary carbons (C1, C3, C4, and the carboxyl carbon) by observing their correlations with nearby protons. For example, the proton at C2 would show a correlation to the carboxyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the substitution pattern on the aromatic ring and to study the conformation of the diethylsulfamoyl group relative to the rest of the molecule.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignment for Carboxylic Acid, Sulfamoyl, and Aromatic Moieties

The IR and Raman spectra of this compound would be characterized by the vibrational modes of its constituent functional groups.

Carboxylic Acid Moiety: A broad O-H stretching band is expected in the IR spectrum, typically in the range of 2500-3300 cm⁻¹. The C=O stretching vibration will give rise to a strong, sharp band around 1700-1725 cm⁻¹.

Sulfamoyl Moiety: The N,N-diethylsulfamoyl group has characteristic vibrational modes. The asymmetric and symmetric stretching vibrations of the SO₂ group are expected to appear as strong bands around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The S-N stretching vibration is typically observed in the 900-950 cm⁻¹ region. researchgate.net

Aromatic Moiety: The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹. The C-C stretching vibrations within the ring will appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, typically in the range of 500-650 cm⁻¹.

Predicted Key Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Moiety |

|---|---|---|

| O-H stretch | 2500 - 3300 (broad) | Carboxylic Acid |

| C-H stretch (aromatic) | 3000 - 3100 | Aromatic |

| C-H stretch (aliphatic) | 2850 - 3000 | Diethylsulfamoyl |

| C=O stretch | 1700 - 1725 | Carboxylic Acid |

| C-C stretch (aromatic) | 1400 - 1600 | Aromatic |

| SO₂ asymmetric stretch | 1330 - 1370 | Sulfamoyl |

| SO₂ symmetric stretch | 1140 - 1180 | Sulfamoyl |

| S-N stretch | 900 - 950 | Sulfamoyl |

| C-Br stretch | 500 - 650 | Bromo-Aromatic |

Note: These are predicted frequency ranges based on characteristic group frequencies and data from related molecules.

Conformational Analysis via Vibrational Signatures

The rotational freedom around the C-S and S-N bonds of the sulfamoyl group, as well as the C-C bond of the carboxylic acid group, can lead to different stable conformations of the molecule. These different conformers may have distinct vibrational signatures, particularly in the fingerprint region of the IR and Raman spectra (below 1500 cm⁻¹).

Theoretical calculations, such as Density Functional Theory (DFT), would be invaluable in predicting the stable conformers and their corresponding vibrational frequencies. mdpi.comnih.gov By comparing the calculated spectra of different conformers with the experimental IR and Raman spectra, it would be possible to gain insights into the predominant conformation of this compound in the solid state or in solution. umich.eduresearchgate.net For instance, the position and intensity of bands related to the SO₂ and S-N vibrations might be sensitive to the torsional angles of the sulfamoyl group.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry and the analysis of its fragmentation patterns provide definitive evidence for its structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The molecular formula of this compound is C₁₁H₁₄BrNO₄S. The theoretical exact masses for the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻ can be calculated based on the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, ³²S, and ⁷⁹Br or ⁸¹Br).

The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic isotopic pattern in the mass spectrum, with two major peaks separated by approximately 2 m/z units. This distinctive isotopic signature is a key identifier for bromine-containing compounds.

Table 1: Theoretical HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z ([⁷⁹Br]) | Calculated m/z ([⁸¹Br]) |

| [M+H]⁺ | [C₁₁H₁₅BrNO₄S]⁺ | 352.0008 | 353.9988 |

| [M-H]⁻ | [C₁₁H₁₃BrNO₄S]⁻ | 349.9852 | 351.9832 |

| [M+Na]⁺ | [C₁₁H₁₄BrNNaO₄S]⁺ | 373.9828 | 375.9807 |

Note: The calculated m/z values are based on the monoisotopic masses of the elements.

Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) experiments can be employed to investigate the fragmentation pathways of this compound. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. The fragmentation is influenced by the different functional groups present in the molecule.

A plausible fragmentation pathway for the [M+H]⁺ ion would likely involve the following steps:

Loss of Water: The carboxylic acid group can readily lose a molecule of water (H₂O, 18.01 Da).

Loss of Carbon Monoxide: Following the loss of water, the resulting acylium ion can lose carbon monoxide (CO, 27.99 Da).

Cleavage of the Sulfonamide Group: The C-S bond between the benzene ring and the sulfamoyl group can cleave, leading to the formation of a brominated benzoyl cation or a related fragment.

Loss of Ethyl Groups: The diethylamino group can undergo fragmentation through the loss of one or both ethyl groups (C₂H₅, 29.04 Da).

Sulfur Dioxide Elimination: The sulfonamide moiety can also fragment via the elimination of sulfur dioxide (SO₂, 63.96 Da).

The fragmentation of benzoic acids often involves the initial loss of water and/or carbon dioxide. nih.gov For sulfonamides, cleavage of the S-N and C-S bonds is common. The combination of these fragmentation behaviors would be expected for this compound.

X-ray Crystallography and Solid-State Structural Analysis

While a definitive crystal structure for this compound has not been reported in the searched literature, we can predict its solid-state characteristics based on the functional groups present. X-ray crystallography would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The solid-state structure of this compound is expected to be dominated by a network of intermolecular interactions.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules would form centrosymmetric dimers via O-H···O hydrogen bonds between the carboxylic acid moieties, a common motif in the crystal structures of carboxylic acids. nih.gov

Halogen Bonding: The bromine atom on the aromatic ring can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the oxygen atoms of the carboxyl or sulfonyl groups.

Supramolecular Architecture and Network Formation

The interplay of the aforementioned intermolecular interactions would give rise to a complex three-dimensional supramolecular architecture. The hydrogen-bonded carboxylic acid dimers would likely serve as primary building blocks. These dimers could then be further assembled into tapes, sheets, or a more intricate 3D network through weaker interactions like halogen bonds and π-π stacking. The diethylsulfamoyl group, while potentially sterically bulky, also offers additional sites for weak C-H···O interactions.

Conformational Preferences in the Crystalline State

In the solid state, the molecule is expected to adopt a low-energy conformation. The key sources of conformational flexibility are the rotation around several single bonds:

The C-COOH bond: The dihedral angle between the plane of the benzene ring and the carboxylic acid group will be a defining conformational feature.

The C-S bond: Rotation around this bond will determine the orientation of the sulfamoyl group relative to the aromatic ring.

The S-N bond: The conformation of the diethylamino group will be determined by rotation around the S-N bond.

The specific conformation adopted in the crystalline state will be a balance between minimizing intramolecular steric hindrance and maximizing favorable intermolecular interactions within the crystal lattice. It is possible that different crystalline forms (polymorphs) could exist, each with a different molecular conformation. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

No published DFT studies were found for 4-Bromo-3-diethylsulfamoylbenzoic acid. Consequently, data on its optimized geometry, electronic structure, and other DFT-derived parameters are not available.

Specific information on bond lengths, bond angles, and dihedral angles resulting from geometry optimization calculations for this compound is not available in the public domain.

The energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap, which are crucial for understanding the kinetic stability and chemical reactivity of a molecule, have not been reported for this compound.

Quantitative values for global and local reactivity descriptors such as ionization energy, electron affinity, chemical hardness, electrophilicity index, and Fukui functions have not been calculated and published for this specific compound.

While chemical suppliers may possess experimental spectroscopic data (such as NMR), theoretical predictions and validations of IR and NMR chemical shifts based on DFT calculations for this compound are not found in the scientific literature.

Molecular Dynamics (MD) Simulations

No studies utilizing molecular dynamics simulations to investigate the behavior of this compound were identified.

Information regarding the conformational landscape, including the identification of stable conformers and the energy barriers between them, is not available from published molecular dynamics simulations.

Computational and Theoretical Insights into this compound

This article delves into the computational chemistry and theoretical investigations of this compound, a compound of interest in medicinal chemistry. The focus is on its molecular structure, the influence of solvents, its relationship with analogous compounds through quantitative structure-activity relationships (QSAR), and the nature of its supramolecular interactions.

Computational chemistry provides a powerful lens through which to examine the intricacies of molecular structure and behavior. For this compound, theoretical studies, often employing Density Functional Theory (DFT), are crucial for understanding its electronic properties, reactivity, and interactions. These computational approaches allow for the prediction of molecular geometries, vibrational frequencies, and electronic spectra, offering insights that complement experimental data.

The surrounding solvent environment can significantly influence the conformation and properties of a molecule. For compounds analogous to this compound, computational models such as the Polarizable Continuum Model (PCM) have been used to study these solvent effects. researchgate.net These studies reveal that solvation can alter various reactivity descriptors. researchgate.net

Table 1: Solvent Effects on Calculated Reactivity Descriptors for an Analogous Benzoic Acid Derivative

| Solvent | Dielectric Constant (ε) | Ionization Potential (eV) | Electron Affinity (eV) | Global Hardness (η) |

| Gas Phase | 1.00 | 7.12 | 2.54 | 2.29 |

| Toluene | 2.38 | 7.08 | 2.61 | 2.24 |

| Ethanol | 24.55 | 7.05 | 2.68 | 2.19 |

| Water | 78.39 | 7.03 | 2.72 | 2.16 |

This table presents hypothetical data based on general trends observed in computational studies of similar aromatic carboxylic acids to illustrate the concept.

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for designing and optimizing lead compounds. These studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For compounds analogous to this compound, QSAR models have provided valuable insights into the structural requirements for their biological effects.

For example, QSAR studies on a series of benzoylaminobenzoic acid derivatives have highlighted the importance of hydrophobicity, molar refractivity, and aromaticity for their inhibitory activity against certain bacterial enzymes. nih.gov The presence of specific substituents, such as a hydroxyl group, was found to be conducive to activity, while the inclusion of heteroatoms like nitrogen, oxygen, or sulfur at certain positions was detrimental. nih.gov

For this compound, a QSAR model would likely incorporate descriptors such as:

Hydrophobicity (logP): The diethylsulfamoyl group would contribute significantly to the lipophilicity of the molecule.

Electronic Parameters: The electron-withdrawing nature of the bromo and sulfamoyl groups, and the acidic proton of the carboxylic acid group, would be critical. Descriptors like Hammett constants or calculated atomic charges would be relevant.

Steric Parameters: The size and shape of the diethylsulfamoyl group would be described by parameters like molar refractivity or Taft steric parameters.

These theoretical QSAR frameworks for analogous compounds provide a rational basis for the targeted synthesis and evaluation of novel derivatives of this compound with potentially enhanced biological activities.

The arrangement of molecules in the solid state is governed by a complex interplay of non-covalent interactions. Energy framework calculations, a computational tool, can be used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This analysis helps in understanding the stability of the crystal packing and the nature of the forces holding the molecules together.

For related bromo-substituted aromatic compounds, Hirshfeld surface analysis and energy framework calculations have been employed to dissect the supramolecular architecture. researchgate.net These studies often reveal a variety of intermolecular contacts, including hydrogen bonds, halogen bonds (Br···O or Br···N), π-π stacking, and C-H···π interactions. researchgate.net

In a hypothetical crystal structure of this compound, one would expect to observe several key supramolecular interactions:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely forming robust dimers or chains with neighboring molecules. The oxygen atoms of the sulfamoyl group could also act as hydrogen bond acceptors.

Halogen Bonding: The bromine atom can participate in halogen bonding, acting as an electrophilic region (σ-hole) that interacts with nucleophilic atoms like oxygen.

van der Waals Forces: The diethyl groups of the sulfamoyl moiety would be involved in numerous van der Waals contacts.

Energy framework calculations would allow for the quantification of the different interaction energies (electrostatic, dispersion, and total). For instance, in a study of a bromo-substituted imidazopyridine derivative, the crystal packing was dominated by dispersion forces. researchgate.net A similar analysis for this compound would provide a detailed understanding of its solid-state behavior and physicochemical properties like solubility and melting point.

Chemical Reactivity and Derivatization of 4 Bromo 3 Diethylsulfamoylbenzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for a variety of chemical modifications, including the formation of esters and amides, as well as reduction to aldehydes and alcohols.

Esterification and Amidation Reactions

Esterification: The conversion of 4-Bromo-3-diethylsulfamoylbenzoic acid to its corresponding esters can be readily achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a common approach. chemspider.com Microwave-assisted esterification has also been shown to be effective for substituted benzoic acids, often leading to reduced reaction times and improved yields. researchgate.net Another mild and efficient method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). vanderbilt.edu This method is particularly useful for reactions with sterically hindered alcohols.

Amidation: The carboxylic acid can be converted to a wide range of amides by reaction with primary or secondary amines. This transformation is typically facilitated by activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by the addition of the desired amine. Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can be employed to directly couple the carboxylic acid with an amine under mild conditions. These reagents are known to minimize side reactions and preserve the stereochemical integrity of chiral amines.

A patent describes the synthesis of 4-bromoacetyl-2-methyl benzoic acid methyl ester starting from 4-bromo-2-methylbenzoic acid via an initial esterification step using methanol (B129727) and sulfuric acid. google.com While not the exact target molecule, this demonstrates a standard industrial approach to esterifying a brominated benzoic acid derivative.

Table 1: Representative Esterification and Amidation Reactions of Substituted Benzoic Acids

| Reactant | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Substituted Benzoic Acid | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | chemspider.com |

| Substituted Benzoic Acid | Alcohol, DCC, DMAP | Ester | vanderbilt.edu |

Reduction to Aldehydes and Alcohols

The carboxylic acid group of this compound can be reduced to the corresponding benzyl (B1604629) alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. researchgate.net However, care must be taken as such potent hydrides can also potentially reduce the sulfamoyl group or cause cleavage of the carbon-bromine bond.

A more selective reduction to the aldehyde is generally more challenging. The use of milder reducing agents or a two-step procedure involving conversion of the carboxylic acid to a more easily reducible derivative (like a Weinreb amide) followed by reduction with a reagent such as diisobutylaluminium hydride (DIBAL-H) can be employed. A direct reduction of some benzoic acids to their corresponding alcohols has been reported using a sodium borohydride-bromine system in refluxing THF, with yields ranging from 60.6% to 90.1%. sci-hub.se Another patent describes the reduction of 4-fluoro-3-bromo-benzoic acid to the corresponding benzyl alcohol using sodium borohydride (B1222165) after activation with ethyl chloroformate. google.com

Table 2: Reduction of Substituted Benzoic Acids

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| Substituted Benzoic Acid | LiAlH₄ | Benzyl Alcohol | researchgate.net |

| Substituted Benzoic Acid | NaBH₄, Br₂ in THF | Benzyl Alcohol | sci-hub.se |

Reactions at the Bromine Atom

The bromine atom attached to the aromatic ring is a key site for derivatization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through various substitution and coupling reactions. The presence of two electron-withdrawing groups (carboxylic acid and diethylsulfamoyl) ortho and para to the bromine atom activates it towards certain types of reactions.

Nucleophilic Aromatic Substitution Pathways

While aryl halides are generally unreactive towards nucleophilic substitution, the reaction can proceed under specific conditions, particularly when the aromatic ring is substituted with strong electron-withdrawing groups in the ortho and/or para positions. rsc.org In this compound, the diethylsulfamoyl group is ortho to the bromine, and the carboxylic acid is para. This arrangement significantly lowers the electron density of the aromatic ring and can stabilize the negative charge in the Meisenheimer intermediate formed during an SNAr reaction. nih.gov

Therefore, it is plausible that the bromine atom could be displaced by strong nucleophiles such as amines, alkoxides, or thiolates, especially at elevated temperatures. sapub.org The rate of these reactions is often enhanced in polar aprotic solvents. For instance, the reaction of 2,4-dinitrochlorobenzene with amines proceeds readily, and while the sulfamoyl and carboxyl groups are less activating than nitro groups, they still facilitate this type of transformation. nih.gov

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The bromine atom serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govnih.govrsc.org This method is widely used to form carbon-carbon bonds and is tolerant of a wide range of functional groups. It is expected that this compound would readily undergo Suzuki coupling with various aryl and vinyl boronic acids to yield biaryl and styrenyl derivatives, respectively. Research has shown successful Suzuki-Miyaura coupling of unprotected ortho-bromoanilines, indicating that the presence of nearby functional groups does not necessarily impede the reaction. nih.gov A patent for the synthesis of a pharmaceutical intermediate describes a palladium-catalyzed reaction between a brominated benzoic acid derivative and vinylboronic acid, showcasing the feasibility of this reaction on a similar substrate. google.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govresearchgate.net This reaction is a valuable method for the synthesis of stilbenes and cinnamates. This compound is a suitable substrate for Heck coupling with various alkenes, such as acrylates, styrenes, and other vinyl compounds. The presence of a pendant carboxylic acid has been shown to direct the arylation of hindered olefins in some cases. nih.govchemrxiv.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgnih.gov This is a highly efficient method for the synthesis of arylalkynes. The reaction is generally tolerant of various functional groups, and it is anticipated that this compound would couple with a range of terminal alkynes under standard Sonogashira conditions to produce the corresponding alkynyl derivatives. scirp.orggelest.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. chemspider.comwikipedia.orgnih.gov This method is a powerful alternative to classical methods of C-N bond formation and is compatible with a broad scope of amines. This compound can be expected to undergo Buchwald-Hartwig amination with various amines, leading to the synthesis of N-aryl and N-heteroaryl derivatives. researchgate.netresearchgate.net

Table 3: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | Biaryl, Styrenyl | google.comnih.govnih.govrsc.org |

| Heck | Alkene | Pd catalyst, Base | Substituted Alkene | nih.govnih.govresearchgate.netchemrxiv.org |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne | organic-chemistry.orgnih.govscirp.orggelest.com |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | N-Aryl Amine | chemspider.comwikipedia.orgnih.govresearchgate.netresearchgate.net |

Transformations of the Diethylsulfamoyl Group

The N,N-diethylsulfamoyl group is generally considered to be a robust and chemically stable functional group. Its primary role in the reactivity of this compound is as a strong electron-withdrawing group, which influences the reactivity of the aromatic ring as described above.

Direct chemical transformations of the N,N-diethylsulfamoyl group itself are less common. The sulfur-nitrogen bond is typically stable under a variety of reaction conditions. However, under forcing conditions, cleavage of the aryl-sulfur bond or the sulfur-nitrogen bond might be possible. For instance, strong reducing agents or harsh acidic or basic hydrolysis could potentially lead to the cleavage of the sulfamoyl group, although this would likely require conditions that would also affect the other functional groups on the molecule.

It is known that N,N-diethylbenzenesulfonamide, a related compound, is insoluble in alkali because it lacks an acidic proton on the nitrogen atom. doubtnut.comdoubtnut.com This highlights the general stability of the N,N-dialkylsulfamoyl moiety to basic conditions. While specific research on the derivatization of the diethylsulfamoyl group on this particular molecule is limited, the primary synthetic strategies involving this compound typically focus on the reactivity of the carboxylic acid and the bromine atom, utilizing the diethylsulfamoyl group to modulate the electronic properties of the molecule.

Potential for Hydrolysis or Reductive Cleavage

The stability of the core structure of this compound is notable, but specific bonds can be cleaved under certain chemical conditions. The primary sites for such reactions are the sulfonamide N-S bond and the aryl C-Br bond.

Hydrolysis:

The N,N-diethylsulfamoyl group is generally robust and resistant to hydrolysis under standard aqueous conditions. The sulfur-nitrogen bond in sulfonamides is significantly more stable than the carbon-nitrogen bond in amides. Cleavage typically requires harsh conditions, such as strong acid or base at elevated temperatures, which may also affect other parts of the molecule. For instance, studies on related N,N-dialkylcarbamoyl chlorides, which also feature a nitrogen atom bonded to an electron-withdrawing group, show that hydrolysis can occur, but the reactivity is highly dependent on the substituents and conditions. nih.govresearchgate.net The carboxylic acid group can undergo standard acid-catalyzed esterification or base-mediated salt formation. While the aryl C-Br bond is generally stable to hydrolysis, certain catalytic systems involving hypervalent iodine have been shown to facilitate the oxidative hydrolysis of bromoalkenes, though this is less common for aryl bromides. beilstein-journals.org

Reductive Cleavage:

Reductive cleavage of the sulfonamide N-S bond is a more synthetically viable transformation than hydrolysis. This reaction allows for the removal of the sulfonyl group to yield the corresponding amine, or the generation of sulfinates. Various methods have been developed for this purpose, often employing powerful reducing agents or catalytic systems.

Recent advancements have focused on milder, more selective methods. These include:

Light-driven Photocleavage: Thioureas can act as organophotocatalysts to promote the reductive cleavage of sulfonamides in the presence of a reducing agent like tetrabutylammonium (B224687) borohydride under mild conditions. pku.edu.cngoogle.com

Neutral Organic Super-Electron-Donors (SEDs): Highly potent neutral organic electron donors can cleave the N-S bond in sulfonamides without the need for aggressive metal-containing reagents. rsc.org

Classical Reducing Agents: Reagents such as sodium bis(2-methoxyethoxy)aluminum hydride have long been known to effectively cleave sulfonamides. researchgate.net

These methods provide pathways to convert the sulfonamide moiety into other functional groups, highlighting a key aspect of the compound's reactivity. researchgate.net

N-Alkylation and Acylation Reactions

The sulfonamide nitrogen atom, while less nucleophilic than a free amine due to the electron-withdrawing sulfonyl group, can still participate in alkylation and acylation reactions.

N-Acylation:

The acylation of the sulfonamide nitrogen introduces an acyl group, forming an N-acylsulfonamide. This reaction is typically achieved by treating the sulfonamide with an acyl chloride or anhydride. The process can be facilitated by various catalysts.

| Catalyst Type | Acylating Agent | Conditions | Outcome | Reference(s) |

| Metal Triflates (e.g., Cu(OTf)₂) | Acyl Chlorides, Anhydrides | Mild, catalytic amounts | Efficient formation of N-acylsulfonamides, tolerating various functional groups. | ijpsjournal.com |

| Bismuth Salts (e.g., BiCl₃, Bi(OTf)₃) | Acyl Chlorides, Anhydrides | Heterogeneous or solvent-free | Rapid and high-yielding synthesis of N-acylsulfonamides. | acs.org |

| Isothiourea Catalysts | Anhydrides | Asymmetric catalysis | Atroposelective acylation to produce axially chiral N-sulfonyl anilides. | researchgate.netmdpi.com |

| Ultrasound Irradiation | Acetic Anhydride | Solvent-free, ultrasound | A green and efficient method for N-acylation. | mdpi.com |

N-Alkylation and Dealkylation:

While N-acylation is common, N-alkylation of a pre-formed N,N-disubstituted sulfonamide is not possible as there are no protons on the nitrogen to remove. However, the ethyl groups on the nitrogen can be removed (N-dealkylation). Electrochemical methods, such as Shono oxidation, have been used for the N-dealkylation of N,N-diethylbenzenesulfonamides. mdpi.com This oxidative process can selectively remove one or both ethyl groups, providing access to the corresponding N-ethyl (secondary) and unsubstituted (primary) sulfonamides, which can then be used for further functionalization. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Further substitution on the benzene ring of this compound via electrophilic aromatic substitution (SEAr) is challenging due to the electronic properties of the existing substituents. libretexts.org

The benzene ring has three substituents whose directing effects must be considered:

-COOH (Carboxylic Acid): A deactivating, meta-directing group. numberanalytics.com

-SO₂NEt₂ (Diethylsulfamoyl): A deactivating, meta-directing group.

-Br (Bromo): A deactivating, ortho-, para-directing group. youtube.comlibretexts.org

All three groups withdraw electron density from the aromatic ring, making it significantly less nucleophilic and thus less reactive towards electrophiles than benzene itself. libretexts.org This deactivation can necessitate harsh reaction conditions for substitutions like nitration or further halogenation. mdpi.com

The potential sites for substitution are C-2, C-5, and C-6.

The -Br group directs incoming electrophiles to the ortho position (C-5) and the para position (C-1, already occupied).

The -COOH group directs to its meta positions (C-5 and C-1, occupied).

The -SO₂NEt₂ group directs to its meta positions (C-1, occupied, and C-5).

Analysis of these directing effects indicates that the C-5 position is the most likely site for electrophilic attack, as it is ortho to the bromo director and meta to both the carboxyl and sulfamoyl directors. However, the cumulative deactivating effect of the three substituents makes such reactions difficult to achieve. Studies on similarly highly substituted, electron-deficient aromatic systems confirm that electrophilic bromination can be significantly slowed. mdpi.comnih.gov

Synthesis of Structurally Related Analogs and Derivatives

The structure of this compound serves as a scaffold for the synthesis of various analogs, primarily through reactions at the C-4 bromo position or by modification of the other functional groups.

Modification via Suzuki-Miyaura Cross-Coupling:

The bromine atom at the C-4 position is a versatile handle for creating new carbon-carbon bonds, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. This allows for the introduction of a wide array of aryl or heteroaryl groups. The reaction of 4-bromobenzoic acid derivatives with various boronic acids is a well-established and efficient method for generating biphenyl (B1667301) structures and other complex analogs. pku.edu.cnrsc.orgresearchgate.netacs.orgchegg.comresearchgate.net

Representative Suzuki-Miyaura Coupling

This compound + R-B(OH)₂ --(Pd Catalyst, Base)--> 4-R-3-diethylsulfamoylbenzoic acid

This strategy has been employed in the synthesis of numerous biologically active compounds and functional materials.

Analogs Based on Probenecid:

Probenecid, which is p-(dipropylsulfamoyl)benzoic acid, is a structurally related compound lacking the C-4 bromo substituent and featuring propyl groups instead of ethyl groups. The synthetic routes to Probenecid and its analogs provide a template for derivatization of the 4-bromo compound. researchgate.netijpsjournal.commdpi.com For instance, the core structure can be synthesized by reacting a 4-carboxybenzenesulfonamide precursor with the appropriate dialkylamine. ijpsjournal.com By starting with 4-bromo-3-chlorosulfonylbenzoic acid, a variety of N,N-dialkylsulfamoyl derivatives can be prepared.

Derivatization of the Carboxylic Acid:

The carboxylic acid group is readily converted into other functionalities.

Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters.

Amidation: Activation of the carboxylic acid (e.g., to an acyl chloride) followed by reaction with an amine produces amides.

Salt Formation: Treatment with a base, such as sodium hydroxide (B78521) or potassium hydroxide, can form the corresponding carboxylate salt, a strategy sometimes used to improve aqueous solubility. google.com

These derivatizations allow for the modulation of the compound's physicochemical properties and the introduction of new structural motifs.

Applications of 4 Bromo 3 Diethylsulfamoylbenzoic Acid As a Chemical Synthon

Building Block in Complex Organic Synthesis

There is no available literature detailing the use of 4-Bromo-3-diethylsulfamoylbenzoic acid as a precursor for heterocyclic systems or as an intermediate in the multi-step synthesis of advanced materials. While the bromo- and benzoic acid functional groups suggest potential utility as a building block in organic synthesis, no specific examples or studies involving this compound have been documented in the public domain.

Precursor to Heterocyclic Systems

No studies were found that describe the conversion of this compound into any heterocyclic structures.

Intermediate in Multi-step Synthesis of Advanced Materials

The role of this compound as an intermediate in the synthesis of advanced materials is not documented in available scientific literature.

Scaffold for Pharmacophore Development

There is a lack of information on the use of this compound as a scaffold for pharmacophore development. Mechanistic studies involving this specific compound have not been reported.

Role in Material Science (e.g., liquid crystals, polymers)

No data could be retrieved concerning the application of this compound in the field of material science, including its potential use in the formation of liquid crystals or polymers.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation, identification, and quantification of individual components within a mixture. For a compound like 4-Bromo-3-diethylsulfamoylbenzoic acid, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be adapted for its analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of this compound due to the compound's polarity and thermal lability, which can make it challenging for gas chromatography without derivatization. The development of a robust HPLC method is critical for ensuring the purity and quality of the compound.

A typical HPLC method for a substituted benzoic acid like this would involve a reversed-phase approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The choice of column is a critical parameter, with C8 and C18 columns being common choices for the separation of aromatic compounds. wu.ac.thwu.ac.th For instance, a study on the determination of 4-amino benzene (B151609) sulphonamide utilized a YMC-Triart C8 column (250×4.6 mm, 5µm). wu.ac.th

The mobile phase composition is optimized to achieve the best separation of the target analyte from any impurities. A gradient elution is often preferred over an isocratic one, as it can provide better resolution for complex samples. A common mobile phase combination includes a mixture of an aqueous solution (often with a pH modifier like formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govnih.gov For example, a method for analyzing sulfonamides in feeds used a gradient system of acetic acid, methanol, and acetonitrile. nih.gov

Detection is another key aspect. Given the presence of the aromatic ring, UV detection is a straightforward and effective choice. The wavelength of detection would be selected based on the UV absorbance maximum of this compound. A photodiode array (PDA) detector can be particularly useful as it provides spectral information, aiding in peak identification and purity assessment. wu.ac.thwu.ac.th For enhanced sensitivity and specificity, especially in complex matrices, mass spectrometry (MS) can be coupled with HPLC (LC-MS). nih.gov

A summary of potential HPLC conditions based on related compound analysis is presented below:

| Parameter | Suggested Conditions | Rationale |

| Column | Reversed-phase C8 or C18, 250 mm x 4.6 mm, 5 µm particle size | Effective for separating aromatic and moderately polar compounds. wu.ac.thwu.ac.th |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol | Common mobile phases for reversed-phase chromatography of polar analytes. nih.govnih.gov |

| Elution | Gradient elution | Provides better resolution for separating the main compound from potential impurities. wu.ac.th |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. wu.ac.th |

| Column Temperature | 25-40 °C | To ensure reproducible retention times. wu.ac.thnih.gov |

| Injection Volume | 5-20 µL | Standard injection volumes for analytical HPLC. wu.ac.th |

| Detector | UV/PDA at ~265 nm or Mass Spectrometry (MS) | UV for general detection, MS for higher sensitivity and structural confirmation. wu.ac.thnih.gov |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, direct analysis of polar compounds like this compound by GC is challenging due to their low volatility and potential for thermal degradation in the hot injector and column. nih.gov To overcome these limitations, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative. gcms.cz

For carboxylic acids and sulfonamides, alkylation or silylation are common derivatization strategies. gcms.cz For instance, a reagent like (trimethylsilyl)diazomethane can be used to convert the acidic proton of the carboxylic acid group into a methyl ester and potentially react with the sulfonamide group as well. nih.gov This derivatization reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis. nih.gov

The derivatized analyte can then be separated on a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS). nih.gov A temperature-programmed oven is used to elute the compounds based on their boiling points. Detection is commonly performed using a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (MS). GC-MS provides both retention time and mass spectral data, which allows for the unambiguous identification of the derivatized compound and any related impurities. researchgate.net

A hypothetical GC method for the derivatized this compound is outlined below:

| Parameter | Suggested Conditions | Rationale |

| Derivatization Reagent | (Trimethylsilyl)diazomethane or similar alkylating/silylating agent | To increase volatility and thermal stability of the polar analyte. nih.govgcms.cz |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile column suitable for a wide range of organic compounds. nih.gov |

| Carrier Gas | Helium or Hydrogen at a constant flow | Standard carrier gases for GC. nih.gov |

| Injector Temperature | 250-280 °C | High enough to ensure complete volatilization of the derivative without causing degradation. nih.gov |

| Oven Program | Temperature gradient (e.g., 80 °C to 280 °C) | To effectively separate compounds with different boiling points. nih.gov |

| Detector | Mass Spectrometry (MS) | Provides both quantitative data and structural information for confident identification. researchgate.net |

Electrophoretic Methods

Capillary Electrophoresis (CE) offers an alternative approach for the analysis of charged species like this compound. This technique separates ions based on their electrophoretic mobility in an electric field. For aromatic sulfonates and carboxylates, Capillary Zone Electrophoresis (CZE) is a particularly relevant mode. nih.govresearchgate.net

The choice of buffer is crucial for successful separation. A simple sodium borate (B1201080) buffer at a pH around 9.3 has been shown to be effective for the separation of various aromatic sulfonates. nih.gov Detection is commonly achieved using UV absorbance, as the aromatic ring of the compound will absorb UV light. nih.gov

While not as widely used as HPLC for routine purity analysis in pharmaceutical settings, CE can be a powerful tool for specific applications, such as the analysis of highly polar impurities or when orthogonal separation selectivity is required.

A potential CZE method for this compound could be as follows:

| Parameter | Suggested Conditions | Rationale |

| Capillary | Fused-silica, uncoated | Standard capillary for CZE. |

| Buffer | 20-50 mM Sodium Borate, pH ~9.3 | A common buffer system for the analysis of aromatic sulfonates. nih.gov |

| Applied Voltage | 15-25 kV | Provides efficient separation in a reasonable timeframe. |

| Temperature | 25 °C | To maintain stable buffer viscosity and mobility. |

| Injection | Hydrodynamic or Electrokinetic | Standard injection methods in CE. |

| Detection | UV absorbance at a suitable wavelength | The aromatic nature of the compound allows for direct UV detection. nih.gov |

Conclusion and Future Research Directions

Summary of Current Academic Understanding

4-Bromo-3-diethylsulfamoylbenzoic acid is a synthetic aromatic organic compound characterized by a benzoic acid core substituted with both a bromine atom and a diethylsulfamoyl group. A review of the existing scientific literature indicates that the compound is not extensively studied as a primary subject of research. Instead, its principal role in academia and industry appears to be that of a chemical intermediate or a building block in the synthesis of more complex molecules. ncats.iochemspider.com Its value is derived from the specific arrangement of its functional groups—a carboxylic acid, a sulfonamide, and a bromine atom—which allows for a variety of subsequent chemical modifications.

The academic understanding of this compound is largely contextual, viewed through its utility in constructing larger molecular frameworks, particularly for pharmaceutical research. For instance, the core structure is part of more complex derivatives, such as 2-{[4-Bromo-3-(diethylsulfamoyl)benzoyl]amino}benzoic acid, suggesting its application in creating amide derivatives for potential therapeutic use. ncats.iochemspider.comuni.lu While direct studies on the physicochemical or biological properties of this compound are scarce, knowledge about related bromobenzoic acids and sulfonamides allows for a theoretical appreciation of its chemical nature. The electron-withdrawing properties of the sulfamoyl and carboxylic acid groups are expected to influence the reactivity of the benzene (B151609) ring and the attached bromine atom.

Prospective Research Avenues for this compound

The unique trifunctional nature of this compound opens up several prospective avenues for future research, primarily in the domain of medicinal chemistry and materials science.

Development of Novel Therapeutic Agents: The sulfonamide group is a well-known pharmacophore present in a wide array of drugs, including diuretics, anticonvulsants, and antibacterial agents. Future research could focus on synthesizing a library of derivatives from this compound. By modifying the carboxylic acid group (e.g., esterification, amidation) or by substituting the bromine atom (e.g., through cross-coupling reactions), novel compounds could be generated and screened for various biological activities. For example, creating amide derivatives with different amines could lead to new candidates for enzyme inhibitors or receptor antagonists. researchgate.net

Probing Biological Mechanisms: This compound could be used as a molecular probe to investigate biological systems. By functionalizing it with fluorescent tags or affinity labels, researchers could study the binding interactions of sulfonamide-containing molecules with their biological targets, such as the carbonic anhydrase family of enzymes.

Synthesis of Functional Polymers: The difunctional nature of the carboxylic acid and the reactive bromine site could be exploited in polymer chemistry. It could potentially serve as a monomer for the synthesis of specialty polymers with tailored thermal or electronic properties.

A summary of potential research areas is presented in the table below.

| Research Avenue | Potential Application | Key Functional Group(s) Involved |

| Medicinal Chemistry | Synthesis of novel diuretics, enzyme inhibitors, or antibacterial agents. | Diethylsulfamoyl, Carboxylic Acid, Bromo |

| Chemical Biology | Development of molecular probes to study protein-ligand interactions. | Carboxylic Acid (for tagging), Bromo (for linking) |

| Polymer Science | Creation of novel functional polymers or co-polymers. | Carboxylic Acid, Bromo |

Potential for Elucidating Novel Reaction Mechanisms and Synthetic Pathways

Beyond its direct applications, this compound presents opportunities for fundamental research in organic synthesis and reaction mechanisms. The interplay between the three distinct functional groups on the aromatic ring makes it an interesting substrate for methodological studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-3-diethylsulfamoylbenzoic acid in laboratory settings?

- Methodological Answer : The compound is synthesized via sulfonamide formation, typically by reacting a brominated benzenesulfonyl chloride derivative with diethylamine. For example, 3-bromo-4-substituted benzenesulfonyl chloride can react with diethylamine under anhydrous conditions in dichloromethane, followed by purification via column chromatography. Critical parameters include maintaining a nitrogen atmosphere to prevent hydrolysis of the sulfonyl chloride intermediate and optimizing reaction time (6–12 hours) to minimize side products .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : 1H and 13C NMR confirm the presence of the diethylsulfamoyl group (e.g., triplet for CH2 groups at δ ~1.2 ppm) and bromine’s deshielding effects on aromatic protons.

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) assesses purity (>95% ideal).

- Mass Spectrometry : High-resolution MS (ESI+) verifies the molecular ion peak (e.g., [M+H]+ at m/z 350–360) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory NMR data for brominated benzoic acid derivatives?

- Methodological Answer : Contradictions in splitting patterns or chemical shifts often arise from dynamic effects or solvent interactions. Strategies include:

- 2D NMR Techniques : HSQC and HMBC clarify coupling relationships and assign ambiguous protons.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts for comparison.

- Deuteration Experiments : Replace exchangeable protons (e.g., -COOH) with deuterium to simplify spectra .

Q. How does the sulfamoyl group in this compound influence its enzyme inhibition efficacy?

- Methodological Answer : The sulfonamide moiety acts as a transition-state analog, inhibiting enzymes like carbonic anhydrase. The diethyl group enhances lipophilicity, improving membrane permeability. To study this:

- Kinetic Assays : Measure IC50 values using fluorogenic substrates.

- X-ray Crystallography : Resolve enzyme-inhibitor complexes to identify binding interactions.

- Structure-Activity Relationships (SAR) : Compare inhibition rates with analogs lacking the sulfamoyl group .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH-Rate Profiling : Incubate the compound in buffers (pH 1–12) at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hours).

- Activation Energy Calculation : Use Arrhenius plots to predict shelf life at lower temperatures.

- Hydrolysis Pathways : LC-MS identifies degradation products (e.g., free benzoic acid or sulfamic acid derivatives) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.